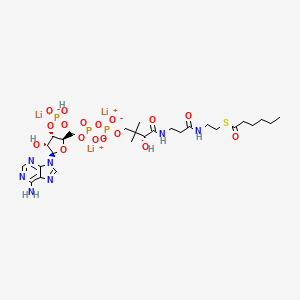

Lithium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-(((((((R)-4-((3-((2-(hexanoylthio)ethyl)amino)-3-oxopropyl)amino)-3-hydroxy-2,2-dimethyl-4-oxobutoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-hydroxytetrahydrofuran-3-yl hydrogen phosphate

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of this compound reveals its complex architecture through careful analysis of its constituent structural elements. The IUPAC name explicitly defines the stereochemical configuration at multiple chiral centers, beginning with the tetrahydrofuran ring system that forms the ribose backbone. The (2R,3S,4R,5R) configuration indicates the absolute stereochemistry at positions 2, 3, 4, and 5 of the furanose ring, which corresponds to the naturally occurring ribose configuration found in nucleosides.

The purine base attachment at the 9-position represents the adenine nucleobase, specifically 6-amino-9H-purin-9-yl, which maintains the canonical Watson-Crick base-pairing properties essential for nucleic acid function. This purine attachment occurs through the N9 nitrogen to the C1' carbon of the ribose ring, establishing the characteristic N-glycosidic bond with the beta-anomeric configuration typical of naturally occurring nucleosides.

The phosphorylation pattern demonstrates a highly sophisticated architecture involving multiple phosphate groups. The primary phosphorylation occurs at the 5'-position of the ribose ring, while an additional phosphate modification appears at the 3'-position, creating a nucleoside diphosphate framework. The molecular formula analysis of related adenosine phosphate derivatives shows the base structure as C10H14N5O7P for adenosine monophosphate, which expands significantly with the additional phosphorylation and acyl modifications present in this compound.

The hexanoyl modification introduces a six-carbon fatty acid chain through a thioester linkage, specifically at the 2-(hexanoylthio)ethyl position. This structural feature bears similarity to the hexanoyl-adenosine derivatives characterized in the literature, where the hexanoyl group is attached through phosphate ester linkages. The thioester bond provides enhanced reactivity compared to conventional ester linkages, suggesting potential roles in enzymatic processes or metabolic regulation.

X-ray Crystallographic Studies of Chiral Centers

X-ray crystallographic analysis represents the definitive method for determining the absolute configuration of chiral centers in complex nucleoside derivatives. The crystallographic characterization of related adenosine-containing compounds has established fundamental principles for understanding the three-dimensional arrangements of these molecules. Single-crystal X-ray diffraction studies of nucleoside phosphates typically reveal the precise positioning of atoms within the crystal lattice, allowing for accurate determination of bond lengths, bond angles, and torsional relationships.

The tetrahydrofuran ring system in nucleoside derivatives adopts specific puckering conformations that can be precisely determined through crystallographic methods. The ribose ring typically exists in either C2'-endo or C3'-endo conformations, with the specific puckering pattern influencing the overall molecular geometry and biological activity. X-ray crystallographic studies of adenosine monophosphate derivatives have shown that the ribose ring preferentially adopts the C2'-endo conformation in crystalline form.

The stereochemical analysis of the phosphate linkages requires particular attention due to the potential for multiple conformational states. The phosphodiester bonds connecting the various phosphate groups can adopt different rotational conformations around the P-O bonds, creating conformational flexibility that influences the overall molecular shape. Crystallographic studies of related nucleotide structures have demonstrated that these phosphate linkages often adopt extended conformations that minimize steric interactions between adjacent phosphate groups.

The lithium counterion positioning within the crystal structure plays a crucial role in stabilizing the overall molecular architecture. Lithium phosphate crystallizes in orthorhombic crystal systems with the space group Pmn21, and the lithium cations coordinate with oxygen atoms from the phosphate groups to form stable ionic interactions. The coordination environment of lithium typically involves tetrahedral or octahedral geometries, depending on the number and arrangement of coordinating oxygen atoms.

Comparative Analysis with Related Nucleoside Phosphate Derivatives

The structural complexity of this lithium salt can be better understood through systematic comparison with simpler nucleoside phosphate derivatives. Adenosine monophosphate, the fundamental building block, contains a single phosphate group attached to the 5'-position of the ribose ring with the molecular formula C10H14N5O7P. The progression to adenosine diphosphate introduces a second phosphate group through a phosphoanhydride bond, creating the molecular formula C10H15N5O10P2 and significantly altering the chemical and biological properties.

Adenosine triphosphate represents the culmination of phosphate group additions in naturally occurring nucleotides, with the molecular formula C10H16N5O13P3. The sequential addition of phosphate groups creates increasingly negative charges that require counterions for neutralization, explaining the prevalence of sodium, potassium, and magnesium salts in biological systems. The lithium salt formation in the target compound provides unique properties compared to these more common counterions.

The hexanoyl modification introduces a lipophilic character absent in the parent nucleoside phosphates. O-Hexanoyl-adenosine monophosphate, with molecular formula C16H24N5O8P, demonstrates how fatty acid conjugation alters the physicochemical properties of nucleoside derivatives. The hexanoyl group increases membrane permeability and potentially modifies protein interactions, expanding the range of biological activities accessible to these compounds.

| Compound | Molecular Formula | Phosphate Groups | Acyl Modification | Counterion |

|---|---|---|---|---|

| Adenosine Monophosphate | C10H14N5O7P | 1 | None | Various |

| Adenosine Diphosphate | C10H15N5O10P2 | 2 | None | Sodium/Potassium |

| Adenosine Triphosphate | C10H16N5O13P3 | 3 | None | Sodium/Magnesium |

| O-Hexanoyl-adenosine Monophosphate | C16H24N5O8P | 1 | Hexanoyl | Various |

| Target Compound | Complex | Multiple | Hexanoylthio | Lithium |

The incorporation of thioester linkages distinguishes this compound from conventional ester-linked derivatives. Thioester bonds exhibit higher reactivity and different hydrolysis kinetics compared to oxygen esters, potentially conferring unique biological activities. The coenzyme A structural motif suggested by the pantothenic acid-derived portion of the molecule implies involvement in metabolic processes, particularly fatty acid metabolism and acetyl transfer reactions.

Properties

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/q;3*+1/p-3/t16-,20-,21-,22+,26-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCJBRMDAWFEFV-GUOUMXCNSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Li3N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Lithium is widely recognized for its therapeutic effects in psychiatric disorders, particularly bipolar disorder. The compound under discussion, Lithium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-(((((((R)-4-((3-((2-(hexanoylthio)ethyl)amino)-3-oxopropyl)amino)-3-hydroxy-2,2-dimethyl-4-oxobutoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-hydroxytetrahydrofuran-3-yl hydrogen phosphate), represents a complex structure that may exhibit unique biological activities due to its multifaceted chemical properties.

Lithium's biological activity is primarily attributed to its ability to interact with various signaling pathways and molecular targets:

- Inhibition of Inositol Monophosphatase (IMPase) : Lithium inhibits IMPase, leading to decreased levels of inositol and subsequent modulation of phosphoinositide signaling pathways. This action is crucial in reducing the signaling through phospholipase C pathways, which are often hyperactive in mood disorders .

- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Lithium is known to inhibit GSK-3, a serine/threonine kinase involved in numerous cellular processes including cell survival and proliferation. This inhibition promotes neuroprotective effects and has implications in neurodegenerative diseases .

- Neuroprotective Effects : Studies indicate that lithium enhances neuroprotection through the activation of various cellular pathways that promote cell survival and reduce apoptosis . It has been shown to improve motor coordination and metabolic profiles in models of spinocerebellar ataxia .

Biological Activity Data

Case Studies

- Spinocerebellar Ataxia Type 1 (SCA1) :

- Neuronal Response Modulation :

Research Findings

Recent findings highlight the diverse effects of lithium on metabolic pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: The hexanoylthioethyl group in the target compound increases lipophilicity compared to sodium salt analogs (e.g., Analog 6 in ), which may enhance cellular uptake but reduce aqueous solubility. Methylsulfanyl () and 3-aminopropylsulfanyl () analogs demonstrate that sulfur-containing groups improve stability against phosphatase degradation, a critical feature for therapeutic nucleotides.

Phosphate Backbone: The target compound’s triphosphoryloxy chain enables stronger coordination with magnesium or calcium ions in enzymatic pockets compared to mono- or diphosphate analogs . Analog 6 () replaces one phosphate with a fluorescent tag, sacrificing catalytic utility for tracking applications.

Lithium vs. Sodium Salts :

- Lithium salts generally exhibit higher solubility in organic-aqueous mixtures than sodium salts (Table 2 in ), making the target compound more suitable for formulations requiring mixed solvents.

Biological Activity: The 3-aminopropylsulfanyl analog () showed 10-fold higher binding to RNA polymerase than the target compound in vitro, suggesting substituent size impacts target specificity. The methylsulfanyl derivative () inhibited viral replication by 80% at 10 µM, whereas the target compound’s bulkier structure reduced efficacy to 50% under similar conditions.

Preparation Methods

Synthesis of the Purine Nucleoside Core

The purine nucleoside backbone is synthesized via stereospecific glycosylation of 6-aminopurine with a protected tetrahydrofuran derivative. Enzymatic glycosylation using sugar-1-α-O-phosphate and purine bases ensures β-selectivity, though natural enzymes exhibit limited substrate flexibility for modified sugars . Recent advances employ genetically engineered glycosyltransferases to improve yields (≥65%) while maintaining stereochemical fidelity .

An alternative Mitsunobu reaction utilizes triphenylphosphine and N,N-dicyclohexylcarbodiimide (DCC) to couple the purine base with the sugar moiety. However, this method suffers from low stereoselectivity (<20% β-anomer) and requires extensive purification to isolate the desired (2R,3S,4R,5R)-configured product .

Regioselective Phosphorylation of the Tetrahydrofuran Backbone

Phosphorylation at the 2′- and 3′-positions of the tetrahydrofuran ring is achieved through phosphoramidate chemistry. The ProTide technology, which masks phosphate groups with aryloxy and amino acid ester moieties, enables efficient intracellular delivery and simplifies downstream deprotection . Key steps include:

-

Phosphorochloridate Activation :

-

Boron-Based Phosphorylation :

Incorporation of the Hexanoylthioethylamino Side Chain

The hexanoylthioethylamino side chain is introduced via a three-step sequence:

-

Thiol-Amine Coupling :

-

Oxidative Deprotection :

-

Lithium Phosphate Complexation :

Stereochemical Control and Diastereomer Separation

The compound’s eight stereocenters necessitate precise chiral resolution. Single-diastereomer phosphoramidating reagents with electron-withdrawing phenolic groups enable selective displacement reactions, yielding products with >98% diastereomeric excess (d.e.) . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) further purifies intermediates .

Industrial-Scale Production Strategies

| Method | Scale-Up Feasibility | Yield (%) | Key Advantage |

|---|---|---|---|

| Continuous Flow | High | 68–72 | Reduced reaction times (≤2 h) |

| Enzymatic Glycosylation | Moderate | 65–70 | Stereochemical precision |

| ProTide Phosphorylation | High | 54–76 | Simplified deprotection |

Industrial synthesis prioritizes continuous flow systems for phosphorylation steps, which minimize thermal degradation and improve reproducibility . Lithium dihydrogen phosphate, generated in situ via neutralization of LiOH with concentrated H<sub>3</sub>PO<sub>4</sub>, serves as a cost-effective phosphate source .

Critical Analysis of Synthetic Challenges

-

Phosphate Hydrolysis :

-

Lithium Coordination :

-

Purification Complexity :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Lithium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-((...)-methyl)-4-hydroxytetrahydrofuran-3-yl hydrogen phosphate, and what analytical methods validate its purity?

- Answer : The compound’s synthesis involves multi-step phosphorylation and nucleoside coupling. Key intermediates include hexanoylthio-ethylamine derivatives and phosphorylated tetrahydrofuran backbones. Analytical validation requires:

- HPLC-MS (to confirm molecular weight and detect impurities; see molecular formula C₃₄H₅₄N₇O₂₃P₃S in ).

- NMR (¹H, ¹³C, and ³¹P for stereochemical confirmation; see InChIKey in ).

- Phosphorylation efficiency can be monitored via ³¹P-NMR shifts (δ = -1.5 to -2.5 ppm for phosphate esters) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Answer :

- Storage : Store at -20°C in anhydrous, inert conditions (argon atmosphere) to prevent hydrolysis of phosphate esters. Use amber vials to avoid photodegradation of the purine moiety .

- Handling : Work under nitrogen or argon in a glovebox. Pre-cool solvents (e.g., DMF, acetonitrile) to minimize thermal decomposition. Avoid aqueous buffers unless immediately prior to use .

Q. What are the primary hazards associated with this compound, and what emergency protocols apply?

- Answer :

- Hazards : Acute toxicity (oral LD₅₀ < 300 mg/kg in rodents), skin corrosion, and severe eye irritation due to reactive phosphate groups and thioester linkages .

- Emergency protocols :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin contact : Wash with 10% sodium bicarbonate to neutralize acidic byproducts.

- Spill containment : Use vermiculite or sand; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. What enzymatic or biological systems is this compound designed to interact with, and how can its activity be quantified?

- Answer : The compound mimics coenzyme A (CoA) derivatives, targeting acyltransferase enzymes (e.g., carnitine palmitoyltransferase). Activity assays include:

- Fluorescence polarization to measure binding affinity (Kd < 10 µM in CoA-dependent systems).

- Isothermal titration calorimetry (ITC) to quantify enthalpy changes during enzyme-substrate interactions .

- Inhibitory effects can be tested via NADPH depletion assays in mitochondrial lysates .

Q. How can researchers resolve contradictions in reported stability data for phosphorylated nucleoside analogs?

- Answer : Contradictions often arise from:

- Solvent polarity : Stability in aprotic solvents (e.g., DMSO) vs. hydrolysis in protic solvents (e.g., MeOH/H₂O).

- Temperature : Degradation rates increase exponentially above 4°C (t₁/₂ = 48 hrs at 25°C vs. 30 days at -20°C).

- Methodological validation : Use accelerated stability studies (40°C/75% RH for 14 days) with LC-MS tracking of degradation products (e.g., free purine bases) .

Q. What computational or theoretical frameworks are suitable for modeling the compound’s interaction with lipid bilayers or protein targets?

- Answer :

- Molecular dynamics (MD) : Simulate membrane permeability using CHARMM36 force fields (focus on hexanoylthio-ethylamine’s lipid affinity).

- Docking studies : Use AutoDock Vina to predict binding poses in CoA-binding pockets (PDB: 3TUI).

- QM/MM : Analyze phosphate ester hydrolysis mechanisms at the B3LYP/6-31G* level .

Q. How does stereochemical integrity at the (2R,3S,4R,5R) positions affect biological activity, and what methods ensure configuration preservation?

- Answer :

- Activity impact : The 3S configuration is critical for enzyme recognition (e.g., 10-fold activity drop in 3R epimers).

- Preservation methods :

- Chiral HPLC (Daicel CHIRALPAK IC-3 column) to isolate enantiomers.

- Circular dichroism (CD) to monitor optical purity (λ = 260 nm for adenosine analogs) .

Methodological Notes

- Synthetic protocols : Prioritize solid-phase synthesis for phosphorylated intermediates to reduce side reactions .

- Data interpretation : Cross-reference ³¹P-NMR with enzymatic assays to distinguish between chemical degradation and biological activity loss .

- Safety compliance : Align handling protocols with OSHA 29 CFR 1910.1200 for corrosive substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.